N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is a chemical compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and a pyridin-4-yl group attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives under acidic conditions.
Introduction of the pyridin-4-yl group: This step often involves a nucleophilic substitution reaction where the pyridin-4-yl group is introduced to the benzo[d][1,3]dioxole derivative.
Formation of the oxalamide backbone: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered structural features.
Substitution Products: Derivatives with different substituents attached to the core structure.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It may serve as a probe in biological studies to understand cellular processes and interactions.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1,N2-bis(benzo[d][1,3]dioxol-5-ylmethyl)ethane-1,2-diamine: This compound shares the benzo[d][1,3]dioxole moiety but has a different backbone structure.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Another compound with a similar benzo[d][1,3]dioxole group but differing in the presence of a thiazole ring.
Uniqueness: N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(pyridin-4-yl)oxalamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-pyridin-4-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(15(20)18-11-3-5-16-6-4-11)17-8-10-1-2-12-13(7-10)22-9-21-12/h1-7H,8-9H2,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGMZXNTQEDAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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